molecular formula C24H26N4O4 B10966027 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

Cat. No.: B10966027
M. Wt: 434.5 g/mol
InChI Key: NOZMGCHUQRIQFH-UHFFFAOYSA-N
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Description

2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-methylphenyl group: This step may involve the use of Friedel-Crafts alkylation or acylation reactions.

    Attachment of the methoxy group: This can be done through nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

    Formation of the benzamide moiety: This step may involve the reaction of the oxadiazole intermediate with an appropriate benzoyl chloride or benzamide derivative.

    Introduction of the pyrrolidinyl group: This can be achieved through amide bond formation using appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles (e.g., halides, amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biological probe or as a lead compound for the development of new drugs or bioactive molecules.

    Medicine: The compound may have potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: The compound may be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE would depend on its specific applications. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition or activation of specific biochemical processes, modulation of signaling pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE may include other oxadiazole derivatives, such as:

  • 2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE
  • 2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE
  • 2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE

Uniqueness

The uniqueness of 2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]BENZAMIDE lies in its specific structure, which may confer unique chemical, biological, or physical properties. These properties may make it particularly suitable for certain applications or provide advantages over similar compounds.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

InChI

InChI=1S/C24H26N4O4/c1-17-9-11-18(12-10-17)23-26-21(32-27-23)16-31-20-7-3-2-6-19(20)24(30)25-13-5-15-28-14-4-8-22(28)29/h2-3,6-7,9-12H,4-5,8,13-16H2,1H3,(H,25,30)

InChI Key

NOZMGCHUQRIQFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCCCN4CCCC4=O

Origin of Product

United States

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